1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)-
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Overview
Description
1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- is a chemical compound with the molecular formula C7H12N2O4 It is characterized by the presence of a butanetetrol backbone and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- typically involves the reaction of a butanetetrol derivative with a pyrazole derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a Lewis acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve the yield and purity of the compound while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazolyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3S)-
- **1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1S,2R,3R)-
- **1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1S,2S,3S)-
Uniqueness
The uniqueness of 1,2,3,4-Butanetetrol, 1-(1H-pyrazol-3-yl)-, (1R,2S,3R)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and properties compared to its isomers.
Properties
CAS No. |
652972-34-4 |
---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(1R,2S,3R)-1-(1H-pyrazol-5-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H12N2O4/c10-3-5(11)7(13)6(12)4-1-2-8-9-4/h1-2,5-7,10-13H,3H2,(H,8,9)/t5-,6-,7-/m1/s1 |
InChI Key |
KIRHIZREBQKCAJ-FSDSQADBSA-N |
Isomeric SMILES |
C1=C(NN=C1)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C1=C(NN=C1)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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